molecular formula C10H11BrN2O B1445002 1-(3-Bromopyridin-2-yl)piperidin-4-one CAS No. 1057282-66-2

1-(3-Bromopyridin-2-yl)piperidin-4-one

Cat. No. B1445002
M. Wt: 255.11 g/mol
InChI Key: MYLYVCAVLYNGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Bromopyridin-2-yl)piperidin-4-one” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Antimicrobial Agents

    • Novel compounds of biological interest were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .
    • Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .
    • These compounds were screened for their antimicrobial activity and found to have promising antibacterial and antifungal activity .
  • Anticancer Agents

    • Piperidine derivatives are being utilized in different ways as anticancer agents .
    • Compounds with piperidine moiety show a wide variety of biologic activities .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Antiviral Agents

    • Piperidine derivatives are also being utilized as antiviral agents .
    • The piperidine nucleus is a common structure in many FDA approved drugs .
    • The development of new antiviral drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Antimalarial Agents

    • Piperidine derivatives are being utilized as antimalarial agents .
    • The development of new antimalarial drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Antihypertension Agents

    • Piperidine derivatives are being utilized as antihypertension agents .
    • The development of new antihypertension drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Analgesic Agents

    • Piperidine derivatives are being utilized as analgesic agents .
    • The development of new analgesic drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Anti-inflammatory Agents

    • Piperidine derivatives are being utilized as anti-inflammatory agents .
    • The development of new anti-inflammatory drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Anti-Alzheimer Agents

    • Piperidine derivatives are being utilized as anti-Alzheimer agents .
    • The development of new anti-Alzheimer drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Antipsychotic Agents

    • Piperidine derivatives are being utilized as antipsychotic agents .
    • The development of new antipsychotic drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Anticoagulant Agents

    • Piperidine derivatives are being utilized as anticoagulant agents .
    • The development of new anticoagulant drugs is a rapidly evolving field, and piperidine derivatives are often at the forefront of research .
  • Biological Material or Organic Compound for Life Science Related Research

    • 4-Bromo-2-hydroxypyridine, a derivative of bromopyridine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

While specific safety and hazard information for “1-(3-Bromopyridin-2-yl)piperidin-4-one” is not directly available, it’s worth noting that similar compounds can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(3-bromopyridin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLYVCAVLYNGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopyridin-2-yl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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